Drastic Reduction in Basicity: 3,5-Diaminopyridine N-oxide is 10⁵-fold Weaker as a Base than its Parent Diaminopyridine
The predicted acid dissociation constant (pKa) of the conjugate acid of 3,5-diaminopyridine N-oxide is 2.14±0.10 , while the pKa of the non-oxidized parent, 3,5-diaminopyridine, is 7.10±0.20 . This represents a pKa difference of approximately 5 units, which corresponds to a ~10⁵-fold decrease in basicity upon N-oxidation. The N-oxide group strongly withdraws electron density from the ring nitrogen, drastically reducing its proton affinity [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 2.14±0.10 (predicted) |
| Comparator Or Baseline | 3,5-Diaminopyridine: pKa = 7.10±0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ -5.0 (10⁵-fold weaker base) |
| Conditions | Predicted values based on chemical structure |
Why This Matters
The 100,000-fold lower basicity of 3,5-diaminopyridine N-oxide relative to its parent means it will remain largely unprotonated under physiological or mildly acidic conditions, affecting its solubility, membrane permeability, and coordination chemistry in ways that the non-oxidized form cannot replicate.
- [1] Belova, N.V., et al. Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 2015, 26, 1459-1465. View Source
